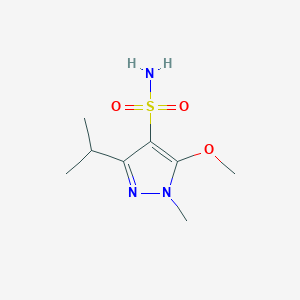
5-Methoxy-1-methyl-3-(propan-2-yl)-1H-pyrazole-4-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Isopropyl-5-methoxy-1-methyl-1H-pyrazole-4-sulfonamide is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isopropyl-5-methoxy-1-methyl-1H-pyrazole-4-sulfonamide typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-isopropyl-5-methoxy-1-methyl-1H-pyrazole with sulfonamide derivatives in the presence of a catalyst . The reaction conditions often include moderate temperatures and the use of solvents like ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also incorporate purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
化学反应分析
Types of Reactions
3-Isopropyl-5-methoxy-1-methyl-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives .
科学研究应用
3-Isopropyl-5-methoxy-1-methyl-1H-pyrazole-4-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of 3-Isopropyl-5-methoxy-1-methyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets. It may inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved can include inhibition of key enzymes in metabolic processes .
相似化合物的比较
Similar Compounds
- 3-Isopropyl-5-methoxy-1-methyl-1H-pyrazole-4-carboxamide
- 3-Isopropyl-5-methoxy-1-methyl-1H-pyrazole-4-thiol
Uniqueness
3-Isopropyl-5-methoxy-1-methyl-1H-pyrazole-4-sulfonamide is unique due to its sulfonamide group, which imparts distinct chemical and biological properties. This group enhances its solubility and reactivity compared to similar compounds with different functional groups .
生物活性
5-Methoxy-1-methyl-3-(propan-2-yl)-1H-pyrazole-4-sulfonamide is a compound belonging to the pyrazole family, which has garnered attention due to its diverse biological activities. Pyrazole derivatives have been extensively studied for their pharmacological properties, including anti-inflammatory, antibacterial, and anticancer activities. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, supported by data tables and relevant research findings.
Anti-inflammatory Activity
Research indicates that pyrazole derivatives exhibit significant anti-inflammatory effects. For instance, compounds similar to 5-Methoxy-1-methyl-3-(propan-2-yl)-1H-pyrazole have shown inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. In a study by Selvam et al. (2014), certain pyrazole derivatives demonstrated up to 85% inhibition of TNF-α at concentrations as low as 10 µM, which was comparable to standard anti-inflammatory drugs like dexamethasone .
Antibacterial Activity
The antibacterial properties of pyrazole compounds have been documented against various bacterial strains. A study highlighted that modifications in the amide linkage of pyrazoles enhanced their activity against E. coli and S. aureus. Specifically, compounds with aliphatic amide pharmacophores exhibited superior antibacterial properties .
Anticancer Activity
5-Methoxy-1-methyl-3-(propan-2-yl)-1H-pyrazole has also been evaluated for its anticancer potential. Research has shown that certain derivatives possess cytotoxic effects against cancer cell lines. For example, a series of pyrazole derivatives were tested against various cancer cell lines, revealing IC50 values that indicate significant antiproliferative activity .
Case Studies and Research Findings
The biological activities of 5-Methoxy-1-methyl-3-(propan-2-yl)-1H-pyrazole are attributed to its ability to modulate various biochemical pathways:
- Inhibition of Cyclooxygenase Enzymes : Similar compounds have been shown to inhibit COX enzymes, leading to reduced synthesis of prostaglandins involved in inflammation.
- Interference with Bacterial Metabolism : The sulfonamide moiety may disrupt folate synthesis in bacteria, enhancing antibacterial efficacy.
- Induction of Apoptosis : Certain pyrazole derivatives have been reported to induce apoptosis in cancer cells through the activation of caspases.
属性
CAS 编号 |
88398-56-5 |
|---|---|
分子式 |
C8H15N3O3S |
分子量 |
233.29 g/mol |
IUPAC 名称 |
5-methoxy-1-methyl-3-propan-2-ylpyrazole-4-sulfonamide |
InChI |
InChI=1S/C8H15N3O3S/c1-5(2)6-7(15(9,12)13)8(14-4)11(3)10-6/h5H,1-4H3,(H2,9,12,13) |
InChI 键 |
LNZSLOMZKNJLLW-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=NN(C(=C1S(=O)(=O)N)OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















